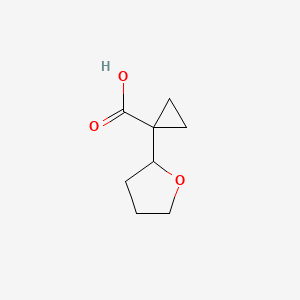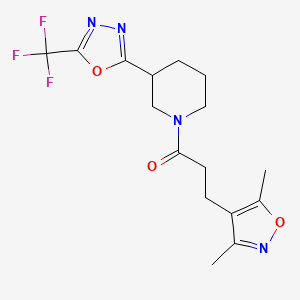![molecular formula C10H10F3NO3 B2744597 2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic Acid CAS No. 439587-14-1](/img/structure/B2744597.png)
2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic Acid” is a chemical compound with the molecular formula C10H10F3NO3 . It is also known as (S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride . This compound is used in laboratory chemicals and for the manufacture of substances for scientific research and development .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 285.65 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I consulted.Scientific Research Applications
Renewable Building Blocks in Materials Science
Phloretic acid, a compound closely related to the class of substances including 2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid, has been identified as a renewable building block for enhancing the reactivity of molecules bearing hydroxyl groups towards the formation of benzoxazine rings. This approach allows for the creation of almost 100% bio-based benzoxazine end-capped molecules, indicating a significant move towards sustainable alternatives in materials science. The process, which does not require solvents or purification, leads to materials with promising thermal and thermo-mechanical properties suitable for a broad range of applications, emphasizing the potential of renewable resources in developing advanced materials (Trejo-Machin et al., 2017).
Catalysis in Organic Synthesis
2,4-Bis(trifluoromethyl)phenylboronic acid has been shown to be a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. This discovery underscores the significance of trifluoromethylated compounds in facilitating organic synthesis reactions, particularly in the formation of α-dipeptide structures. Such advancements in catalysis are crucial for the development of more efficient and selective synthetic methodologies in organic chemistry (Wang et al., 2018).
Development of Novel Corrosion Inhibitors
Research into amino acid-based imidazolium zwitterions, including compounds structurally similar to this compound, has led to the synthesis of novel corrosion inhibitors. These inhibitors demonstrate significant potential in protecting mild steel against corrosion, with one of the synthesized compounds showing an inhibition efficiency of 96.08% at very low concentrations. This highlights the role of such compounds in the development of green and efficient materials for corrosion protection (Srivastava et al., 2017).
Stereoselective Synthesis of Amino Acids
A stereoselective approach to alpha-trifluoromethylated alpha-amino acids has been developed, illustrating the utility of this compound and its derivatives in producing optically active compounds. The ability to control the stereoconfiguration of these amino acid precursors opens new avenues for the synthesis of biologically relevant molecules, with potential applications in pharmaceuticals and drug design (Wang et al., 2006).
Advancements in Polymer Science
Investigations into the polymerization of ethylenic monomers initiated by superacids have revealed the complexation behaviors of trifluoromethanesulphonates, which are closely related to the functional groups present in this compound. This research provides insight into the mechanisms behind polymer formation and the role of superacids in initiating such reactions, thereby contributing to the broader field of polymer science and engineering (Souverain et al., 1980).
Safety and Hazards
Mechanism of Action
Target of Action
The compound belongs to the class of trifluoromethoxy (CF3O) compounds, which have been noted for their unique features and promising applications . .
Mode of Action
Trifluoromethoxy compounds have been associated with various biological activities, but the specific interactions between this compound and its potential targets remain to be elucidated .
Biochemical Pathways
It’s worth noting that trifluoromethoxy compounds have been associated with various biochemical reactions
Pharmacokinetics
It has been noted that trifluoromethoxy compounds have unique properties that could influence their pharmacokinetics .
Result of Action
Given the unique properties of trifluoromethoxy compounds, it’s plausible that this compound could have significant effects at the molecular and cellular level .
Action Environment
The unique properties of trifluoromethoxy compounds suggest that they could be influenced by various environmental factors .
Properties
IUPAC Name |
2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIONQVYUGGCUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2744518.png)

![5-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carbonyl]-3-phenyl-1H-pyrimidine-2,4-dione](/img/structure/B2744521.png)
![1'-(2-Chloroacetyl)-N,N-dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide](/img/structure/B2744522.png)
![6-[(2-Methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2744524.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2,6-difluorophenyl)ethyl]sulfanyl}acetamide](/img/structure/B2744525.png)


![Methyl 4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}carbamoyl)benzoate](/img/structure/B2744531.png)

![1-(2-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2744534.png)

